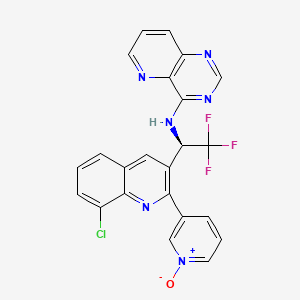
SHP389
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SHP389 is an allosteric inhibitor of SHP2 . It has an IC50 of 36 nM for both SHP2 and p-ERK .
Synthesis Analysis
SHP389 was identified through a series of studies that involved hit finding, evaluation, and structure-based scaffold morphing . These studies led to the identification of multiple 5,6-fused bicyclic scaffolds that bind to the same allosteric tunnel as SHP099 . The structural diversity permitted by the tunnel pharmacophore culminated in the identification of pyrazolopyrimidinones, such as SHP389 .Molecular Structure Analysis
The molecular formula of SHP389 is C23H29ClN8O2 . Its molecular weight is 484.98 . In the cocrystal structure of SHP2 in complex with SHP389, the cyclopropyl group of SHP389 is exposed to the solvent .Physical And Chemical Properties Analysis
SHP389 is a solid substance with a color ranging from white to off-white . It is soluble in DMSO at a concentration of 100 mg/mL .Wissenschaftliche Forschungsanwendungen
Understanding and Perception of Scientific Research
The conceptual development of high school students' understanding of scientific research was examined in a series of classroom projects guided by curricula designed to foster student-scientist partnerships. However, the study found that students' conceptual understanding of scientific research remained rudimentary throughout the year, with uniformed notions of scientific questioning, data collection, and little experience with data analysis or communication of findings (Moss, Abrams & Kull, 1998).
Impact on Teachers and Students in Science Education
A study called “Students, Teachers, and Rangers and Research Scientists” (STaRRS) was incorporated into the “Expedition: Yellowstone!” program to assess its impact on teachers' and students' content knowledge growth and attitudes about science and scientists. The study showed significant positive shifts in teachers' attitudes towards science and their pedagogical choices, alongside significant content knowledge gains and increased positive attitudes in students towards science and scientists (Houseal, Abd‐El‐Khalick & DeStefano, 2014).
Data Sharing Practices and Perceptions among Scientists
A survey involving 1329 scientists explored current data sharing practices and perceptions of the barriers and enablers of data sharing in scientific research. The study revealed that scientists are often reluctant to make their data electronically available due to reasons such as insufficient time and lack of funding. However, most respondents were willing to share their data under certain conditions, like formal citation and sharing reprints (Tenopir et al., 2011).
Research Consultation Clinic to Promote Primary Care Research
The implementation of research consultation clinics (RCC) was reviewed to understand its impact on research activities and outcome indicators. RCC was introduced to enable free face-to-face consultation between experienced and novice researchers on specific research topics. The study concluded that RCC is a feasible model to catalyze multi-disciplinary research in primary care institutions (Tan, Tan & Kin, 2013).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2235394-90-6 |
|---|---|
Produktname |
SHP389 |
Molekularformel |
C23H29ClN8O2 |
Molekulargewicht |
484.989 |
IUPAC-Name |
6-((3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(3-chloro-2-(cyclopropylamino)pyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 |
InChI-Schlüssel |
URUPFUYPXLMTMT-KPZWWZAWSA-N |
SMILES |
O=C1C2=C(C3=C(Cl)C(NC4CC4)=NC=C3)NN=C2N=C(N(CC5)CCC65[C@H](N)[C@H](C)OC6)N1C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SHP389; SHP-389; SHP 389; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
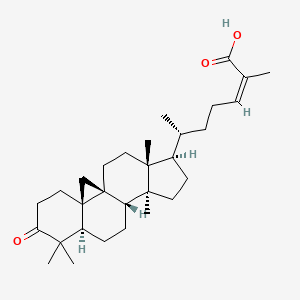
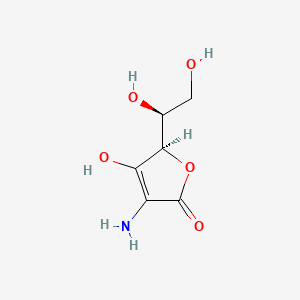
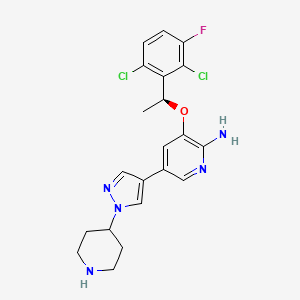


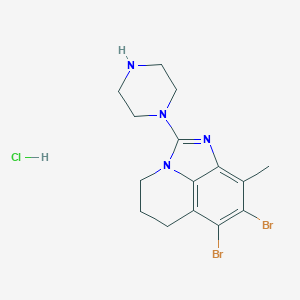

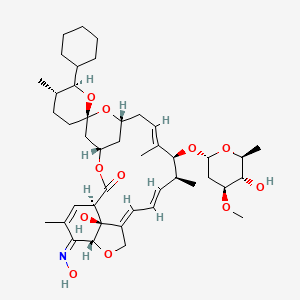

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
